Cas no 167896-48-2 (trans-3-Hydroxy-1-propenylboronic acid pinacol ester)

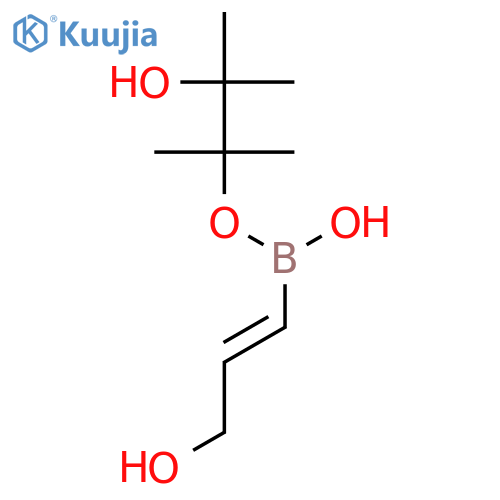

167896-48-2 structure

商品名:trans-3-Hydroxy-1-propenylboronic acid pinacol ester

trans-3-Hydroxy-1-propenylboronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- trans-3-Hydroxy-1-propenylboronic acid pinacol ester

- (1E)-3-HYDROXYPROP-1-EN-1-YL]BORONIC ACID, PINACOL ESTER

- (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol

- 1-(3-benzo{b}thienyl)-4,4,4-trifluoro-1,3-butanedione

- 1-Benzo(b)thien-3-yl-4,4,4-trifluoro-1,3-butanedione

- 1-Benzo[b]thiophen-3-yl-4,4,4-trifluor-butan-1,3-dion

- 1-benzo[b]thiophen-3-yl-4,4,4-trifluoro-butane-1,3-dione

- 3-(4,4,4-trifluoro-1,3-dioxobutyl)benzothiophene

- 3-(4,4,5,5-tetramethyl-[1,3,2]bioxoborolan-2-yl)prop-2-en-1-ol

- 3-Thianaphthenoyltrifluoroacetone

- [(1E)-3-Hydroxyprop-1-en-1-yl]boronic acid, pinacol ester

- (2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol, 2-[(1E)-3-Hydroxyprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- (E)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-PROPEN-1-OL

- SCHEMBL9999329

- 2-Propen-1-ol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, (2E)-

- EN300-7269993

- (2E)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PROP-2-EN-1-OL

- 608534-39-0

- (2E)-3-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PROP-2-EN-1-OL

- D76735

- 3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PROP-2-EN-1-OL

- Z1255446940

- CS-0107771

- SCHEMBL9999332

- 167896-48-2

-

- インチ: InChI=1S/C9H19BO4/c1-8(2,12)9(3,4)14-10(13)6-5-7-11/h5-6,11-13H,7H2,1-4H3/b6-5+

- InChIKey: HPJVFDQMXCQVPR-AATRIKPKSA-N

- ほほえんだ: OC/C=C/B(OC(C(O)(C)C)(C)C)O

計算された属性

- せいみつぶんしりょう: 202.13800

- どういたいしつりょう: 184.1270746g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7Ų

じっけんとくせい

- PSA: 69.92000

- LogP: 0.12070

trans-3-Hydroxy-1-propenylboronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7269993-5.0g |

(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol |

167896-48-2 | 95% | 5.0g |

$2525.0 | 2023-07-09 | |

| A2B Chem LLC | AF25872-50mg |

trans-3-Hydroxy-1-propenylboronic acid pinacol ester |

167896-48-2 | 97% | 50mg |

$79.00 | 2024-04-20 | |

| Aaron | AR00BAM4-50mg |

trans-3-Hydroxy-1-propenylboronic acid pinacol ester |

167896-48-2 | 97% | 50mg |

$67.00 | 2025-02-14 | |

| 1PlusChem | 1P00BADS-250mg |

trans-3-Hydroxy-1-propenylboronic acid pinacol ester |

167896-48-2 | 97% | 250mg |

$208.00 | 2024-06-19 | |

| Aaron | AR00BAM4-250mg |

trans-3-Hydroxy-1-propenylboronic acid pinacol ester |

167896-48-2 | 97% | 250mg |

$193.00 | 2025-02-14 | |

| Aaron | AR00BAM4-2.5g |

trans-3-Hydroxy-1-propenylboronic acid pinacol ester |

167896-48-2 | 95% | 2.5g |

$2373.00 | 2023-12-15 | |

| A2B Chem LLC | AF25872-250mg |

trans-3-Hydroxy-1-propenylboronic acid pinacol ester |

167896-48-2 | 97% | 250mg |

$230.00 | 2024-04-20 | |

| 1PlusChem | 1P00BADS-100mg |

trans-3-Hydroxy-1-propenylboronic acid pinacol ester |

167896-48-2 | 97% | 100mg |

$125.00 | 2024-06-19 | |

| Apollo Scientific | OR52076-50mg |

[(1E)-3-Hydroxyprop-1-en-1-yl]boronic acid, pinacol ester |

167896-48-2 | 50mg |

£136.00 | 2025-02-20 | ||

| Apollo Scientific | OR52076-5g |

[(1E)-3-Hydroxyprop-1-en-1-yl]boronic acid, pinacol ester |

167896-48-2 | 5g |

£3596.00 | 2025-02-20 |

trans-3-Hydroxy-1-propenylboronic acid pinacol ester 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

167896-48-2 (trans-3-Hydroxy-1-propenylboronic acid pinacol ester) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:167896-48-2)trans-3-Hydroxy-1-propenylboronic acid pinacol ester

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):214.0/577.0/1977.0